2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide
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Overview
Description
2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Scientific Research Applications
2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins.
Industrial Applications: The compound can be employed in the development of new catalysts and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide typically involves the reaction of cyclohexylamine with 4-cyclohexylbenzoyl chloride to form an intermediate, which is then treated with carbon disulfide to introduce the thioxo group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thioxo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-oxoacetamide: Similar structure but with an oxygen atom instead of sulfur.
N-(4-cyclohexylphenyl)-2-thioxoacetamide: Lacks the cyclohexylamino group.
2-(cyclohexylamino)-N-phenyl-2-thioxoacetamide: Lacks the cyclohexyl group on the phenyl ring.
Uniqueness
2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide is unique due to the presence of both cyclohexylamino and thioxo groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and unique reactivity in chemical reactions.
Properties
IUPAC Name |
2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c23-19(20(24)22-17-9-5-2-6-10-17)21-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17H,1-10H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRLZSXFOUCBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(=S)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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